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Introduction

Zipalertinib (formerly CLN-081 or TAS-6417) is a novel, orally bioavailable, irreversible
tyrosine kinase inhibitor (TKI) specifically designed to target epidermal growth factor receptor
(EGFR) mutations, with a particular focus on exon 20 insertion (ex20ins) mutations in non-
small cell lung cancer (NSCLC).[1] Patients with EGFR ex20ins mutations have historically had
limited treatment options and poorer prognoses compared to those with more common EGFR
mutations.[2] Zipalertinib was engineered to selectively inhibit these mutant forms of EGFR
while sparing wild-type (WT) EGFR, aiming for a wider therapeutic window and a more
manageable safety profile.[1][3] This technical guide provides a comprehensive overview of the
discovery, preclinical development, and clinical evaluation of Zipalertinib.

Chemical Structure and Properties
Zipalertinib is a synthetic organic compound with a unique pyrrolopyrimidine scaffold.

o |[UPAC Name: N-[(8S)-4-amino-6-methyl-5-quinolin-3-yl-8,9-dihydropyrimido[5,4-b]indolizin-
8-yl]prop-2-enamide

e Chemical Formula: C23H20NeO

e Molar Mass: 396.454 g-mol—*
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Preclinical Development
In Vitro Studies

Cell Viability Assays

e Objective: To determine the inhibitory activity of Zipalertinib against various EGFR
mutations.

o Methodology: Ba/F3 cells, a murine pro-B cell line, were engineered to express human
EGFR with different mutations (including various ex20ins, L858R, del19, and T790M). Cell
viability was assessed after treatment with Zipalertinib.

e Results: Zipalertinib demonstrated potent inhibition of various EGFR exon 20 insertion
mutations with IC50 values significantly lower than that for wild-type EGFR, indicating a high
degree of selectivity.

Table 1: In Vitro Inhibitory Activity of Zipalertinib (IC50, nM)

Cell Line/EGFR Mutation Zipalertinib IC50 (nM)

Exon 20 Insertions

D770_N771insSVD 454 +2.6

V769_D770insASV 86.5+28.5

Other Mutations

L858R <100
Exon 19 Deletion <100
L858R + T790M <100
Exon 19 Del + T790M <100

Wild-Type EGFR

NHEK-Neo (WT) >100

Data sourced from Hasako S, et al. Mol Cancer Ther. 2018.[4]
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Western Blot Analysis
e Objective: To assess the effect of Zipalertinib on EGFR signaling pathways.

o Methodology: NSCLC cell lines expressing EGFR exon 20 insertions were treated with
Zipalertinib. Cell lysates were then analyzed by Western blot to detect the phosphorylation
status of EGFR and downstream signaling proteins like AKT and ERK.

e Results: Zipalertinib effectively inhibited the phosphorylation of EGFR and downstream
signaling molecules in a dose-dependent manner, leading to the activation of caspases,
which are key mediators of apoptosis.[5]

In Vivo Studies

Patient-Derived Xenograft (PDX) Models

» Objective: To evaluate the anti-tumor efficacy of Zipalertinib in a more clinically relevant in
Vivo setting.

o Methodology: A PDX model for lung cancer harboring the EGFR V769_D770insASV
mutation was utilized.

e Results: Zipalertinib treatment led to marked tumor regression in this PDX model,
demonstrating its potent in vivo anti-cancer activity.

Clinical Development

The clinical development of Zipalertinib has been primarily investigated through the
REZILIENT series of clinical trials.

REZILIENT1 (NCT04036682)

This is a Phase 1/2a, open-label, multicenter study to evaluate the safety, tolerability,
pharmacokinetics, and efficacy of Zipalertinib in patients with locally advanced or metastatic
NSCLC harboring EGFR exon 20 insertion mutations who have received prior systemic
therapy.[6][7][8][9]

Study Design
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The trial consisted of a dose-escalation phase (Phase 1) to determine the maximum tolerated
dose (MTD) and recommended Phase 2 dose (RP2D), followed by a dose-expansion phase
(Phase 2a) to further evaluate safety and efficacy at the RP2D.[8] Patients received
Zipalertinib orally twice daily (BID) in 21-day cycles.[10]

Key Eligibility Criteria

Histologically or cytologically confirmed recurrent or metastatic NSCLC with a documented
EGFR exon 20 insertion mutation.

At least one prior line of platinum-based chemotherapy.

Measurable disease per RECIST v1.1.

ECOG performance status of O or 1.
Pharmacokinetics

Blood samples were collected to determine the pharmacokinetic profile of Zipalertinib. The
concentrations were measured using a validated liquid chromatography-tandem mass
spectrometry (LC-MS/MS) method.[11]

Efficacy Results (Phase 1/2a)

Table 2: Efficacy of Zipalertinib in the REZILIENTL1 Trial (Phase 1/2a)
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Efficacy Endpoint All Dose Levels (nh=73) 100 mg BID (n=39)
Objective Response Rate

38.4% 41.0%
(ORR)
Confirmed Partial Response

38.4% 41.0%
(PR)
Stable Disease (SD) 57.5% -
Progressive Disease (PD) 4.1% -
Median Duration of Response

10 months Not Reached
(DOR)
Median Progression-Free

10 months 12 months

Survival (PFS)

Data from Piotrowska Z, et al. J Clin Oncol. 2023.[7]

Safety and Tolerability (Phase 1/2a)

Zipalertinib was generally well-tolerated. The most common treatment-related adverse events
(TRAES) were low-grade and manageable.

Table 3: Common Treatment-Related Adverse Events (TRAES) in REZILIENT1 (Phase 1/2a)

Adverse Event Any Grade Grade =23

Rash 80% 0% (at <100 mg BID)
Paronychia 32% -

Diarrhea 30% 3%

Fatigue 21% -

Anemia - 10%

Data from Piotrowska Z, et al. J Clin Oncol. 2023.[7]
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REZILIENT2 (NCT05967689)

This is a Phase 2b study evaluating the efficacy and safety of Zipalertinib in patients with
NSCLC harboring EGFR ex20ins and other uncommon EGFR mutations, including those with

brain metastases.[12]

REZILIENT3 (NCT05973773)

This is a global Phase 3 trial evaluating Zipalertinib in combination with chemotherapy as a
first-line treatment for patients with locally advanced or metastatic non-squamous NSCLC with
EGFR exon 20 insertion mutations.[3]
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Caption: EGFR signaling pathway and the mechanism of action of Zipalertinib.

Experimental Workflow
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Caption: A generalized workflow for the discovery and development of Zipalertinib.
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Conclusion

Zipalertinib has emerged as a promising targeted therapy for patients with NSCLC harboring
EGFR exon 20 insertion mutations.[7] Its high selectivity for mutant EGFR over wild-type
translates into a favorable safety profile with encouraging anti-tumor activity.[7] Ongoing clinical
trials will further delineate its role in various treatment settings, including as a first-line therapy
in combination with chemotherapy. The development of Zipalertinib represents a significant
advancement in precision oncology for a patient population with a historically high unmet
medical need.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. cullinanoncology.com [cullinanoncology.com]

2. EGFR exon 20 insertion mutations in non-small cell lung cancer - PMC
[pmc.ncbi.nlm.nih.gov]

e 3. 2023-08-03_Zipalertnib_Phase3 [taihooncology.com]
e 4. scispace.com [scispace.com]

o 5. [PDF] TAS6417, A Novel EGFR Inhibitor Targeting Exon 20 Insertion Mutations | Semantic
Scholar [semanticscholar.org]

e 6. ascopubs.org [ascopubs.org]

o 7. Safety, Tolerability, and Antitumor Activity of Zipalertinib Among Patients With Non-Small-
Cell Lung Cancer Harboring Epidermal Growth Factor Receptor Exon 20 Insertions -
PubMed [pubmed.nchbi.nlm.nih.gov]

o 8. targetedonc.com [targetedonc.com]
e 9. onclive.com [onclive.com]
e 10. cullinantherapeutics.com [cullinantherapeutics.com]

e 11. Targeting EGFR Exon 20 Insertions in NSCLC: Recent Advances and Clinical Updates -
PMC [pmc.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b611166?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/37384848/
https://pubmed.ncbi.nlm.nih.gov/37384848/
https://www.benchchem.com/product/b611166?utm_src=pdf-body
https://www.benchchem.com/product/b611166?utm_src=pdf-custom-synthesis
https://cullinanoncology.com/wp-content/uploads/2023/01/Zipalertinib_CLN-081_Factsheet_1.26.23-1.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8799012/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8799012/
https://www.taihooncology.com/us/news/2023-08-03_zipalertnib_phase3/
https://scispace.com/pdf/tas6417-a-novel-egfr-inhibitor-targeting-exon-20-insertion-4mv3kv3g5z.pdf
https://www.semanticscholar.org/paper/TAS6417%2C-A-Novel-EGFR-Inhibitor-Targeting-Exon-20-Hasako-Terasaka/8c5dee683333ad9f037adc9ece9180ccc7094e0c
https://www.semanticscholar.org/paper/TAS6417%2C-A-Novel-EGFR-Inhibitor-Targeting-Exon-20-Hasako-Terasaka/8c5dee683333ad9f037adc9ece9180ccc7094e0c
https://ascopubs.org/doi/10.1200/JCO-25-00763
https://pubmed.ncbi.nlm.nih.gov/37384848/
https://pubmed.ncbi.nlm.nih.gov/37384848/
https://pubmed.ncbi.nlm.nih.gov/37384848/
https://www.targetedonc.com/view/rezilient1-trial-finds-zipalertinib-meets-primary-end-point-in-egfr-nsclc
https://www.onclive.com/view/rezilient1-study-of-zipalertinib-in-pretreated-egfr-mutant-nsclc-meets-orr-primary-end-point
https://cullinantherapeutics.com/wp-content/uploads/2025/09/2025-WCLC-REZILIENT1.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8673432/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8673432/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611166?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 12. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
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Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b611166#discovery-and-development-of-zipalertinib-
cln-081]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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